2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol
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Overview
Description
2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is a chemical compound that features a piperazine ring substituted with a 5-methylfuran moiety and an ethan-1-ol group
Mechanism of Action
Target of Action
The primary targets of the compound “2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol” are currently unknown. It’s worth noting that compounds containing the piperazine ring, such as this one, are found in a variety of biologically active compounds for various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is likely that the compound interacts with its targets through the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance .
Pharmacokinetics
Compounds containing the piperazine ring are known to positively modulate the pharmacokinetic properties of a drug substance , which could potentially impact the bioavailability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with piperazine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to modify the piperazine ring or the furan moiety.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield an aldehyde or carboxylic acid, while substitution reactions on the piperazine ring could introduce various functional groups .
Scientific Research Applications
2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler compound with a furan ring substituted with a methyl group.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, such as 2-(piperazin-1-yl)ethan-1-ol.
Uniqueness
2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}ethan-1-ol is unique due to the combination of the 5-methylfuran moiety and the piperazine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-14-6-4-13(5-7-14)8-9-15/h2-3,15H,4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWQHDMTTMOXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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